molecular formula C27H24N2O4S B11108794 (5E)-5-(3,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-(3,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11108794
M. Wt: 472.6 g/mol
InChI Key: MAAOAYHREATKBL-PXLXIMEGSA-N
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Description

5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and thiourea, among others. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE include other pyrimidinedione derivatives and compounds with similar aromatic structures. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H24N2O4S/c1-17-10-12-21(14-18(17)2)29-26(31)22(15-19-11-13-23(32-3)24(16-19)33-4)25(30)28(27(29)34)20-8-6-5-7-9-20/h5-16H,1-4H3/b22-15+

InChI Key

MAAOAYHREATKBL-PXLXIMEGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)N(C2=S)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=S)C4=CC=CC=C4)C

Origin of Product

United States

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